molecular formula C10H17BrO2 B13312569 3-Bromo-4-(cyclohexyloxy)oxolane

3-Bromo-4-(cyclohexyloxy)oxolane

Cat. No.: B13312569
M. Wt: 249.14 g/mol
InChI Key: OLNCMYIVGKIEQE-UHFFFAOYSA-N
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Description

3-Bromo-4-(cyclohexyloxy)oxolane is an organic compound with the molecular formula C₁₀H₁₇BrO₂. It is a brominated oxolane derivative, where the oxolane ring is substituted with a cyclohexyloxy group. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(cyclohexyloxy)oxolane typically involves the bromination of 4-(cyclohexyloxy)oxolane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominated by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(cyclohexyloxy)oxolane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include azido, thiol, or alkoxy-substituted oxolanes.

    Oxidation: Products vary depending on the oxidation state achieved, such as oxolane ketones or carboxylic acids.

    Reduction: The major product is 4-(cyclohexyloxy)oxolane.

Scientific Research Applications

3-Bromo-4-(cyclohexyloxy)oxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(cyclohexyloxy)oxolane depends on its application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(cyclohexyloxy)oxolane is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. This makes it particularly useful in certain synthetic applications where selective reactivity is required .

Properties

Molecular Formula

C10H17BrO2

Molecular Weight

249.14 g/mol

IUPAC Name

3-bromo-4-cyclohexyloxyoxolane

InChI

InChI=1S/C10H17BrO2/c11-9-6-12-7-10(9)13-8-4-2-1-3-5-8/h8-10H,1-7H2

InChI Key

OLNCMYIVGKIEQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2COCC2Br

Origin of Product

United States

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